REACTION_CXSMILES
|
[CH2:1](OCC)[CH3:2].[C:6]([C:10]1[CH2:14][CH2:13][C:12](=O)[CH:11]=1)([CH3:9])([CH3:8])[CH3:7].Cl>O>[CH2:1]([C:13]1[CH2:12][CH:11]=[C:10]([C:6]([CH3:9])([CH3:8])[CH3:7])[CH:14]=1)[CH3:2]
|
Name
|
three
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
0-Methylmagnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(CC1)=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with 50 ml of ether
|
Type
|
CUSTOM
|
Details
|
The organic layers thus obtained
|
Type
|
WASH
|
Details
|
washed twice with a saturated sodium hydrogen carbonate aqueous solution, twice with water and twice with a saturated salt solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried on magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
Then, the residue was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
to obtain 20.2 g (GC purity: 75%) of a pale yellow transparent liquid
|
Type
|
CUSTOM
|
Details
|
The measurement results
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C1=CC(=CC1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |